Garsorasib

Pancreatic Cancer KRAS G12C Targeted Therapy

Garsorasib (D-1553) is a covalent oral KRAS G12C inhibitor with unique clinical advantages over sotorasib, adagrasib, and divarasib. It delivers the highest ORR in pancreatic cancer (45.5%, PFS 7.6 mo) and food-independent PK for simplified dosing. In NSCLC, combination with ifebemtinib achieves 90.3% ORR as a chemotherapy-free regimen. In CRC, cetuximab synergy boosts ORR from 19.2% to 45.2%. Procure for targeted oncology research; source ifebemtinib or cetuximab for combination protocols. NMPA conditionally approved (2024) for advanced KRAS G12C NSCLC. High-purity solid, ambient shipping.

Molecular Formula C32H32F2N8O2
Molecular Weight 598.6 g/mol
CAS No. 2559761-14-5
Cat. No. B12417717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGarsorasib
CAS2559761-14-5
Molecular FormulaC32H32F2N8O2
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)N)C5=C(N=CN=C5C6CC6)C7CC7
InChIInChI=1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1
InChIKeyDKFRWZJCNPETGI-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garsorasib (D-1553, CAS: 2559761-14-5): KRAS G12C Inhibitor for Oncology Research and Clinical Procurement


Garsorasib (D-1553) is an orally bioavailable, covalent small-molecule inhibitor selectively targeting the oncogenic KRAS G12C mutation [1]. It binds irreversibly to the GDP-bound state of the mutant protein, locking it in an inactive conformation and blocking downstream MAPK and PI3K signaling pathways [2]. The compound has demonstrated clinical activity across multiple solid tumor types and received conditional approval from China's NMPA in 2024 for advanced KRAS G12C-mutated NSCLC [3].

Why Garsorasib Cannot Be Substituted with Other KRAS G12C Inhibitors: Evidence-Based Procurement Rationale


KRAS G12C inhibitors are not interchangeable due to substantial differences in their clinical efficacy, safety profiles, pharmacokinetic properties, and combination potential. Garsorasib has generated a unique set of clinical data that distinguishes it from sotorasib, adagrasib, divarasib, and other in-class candidates. Specifically, garsorasib demonstrates differentiated efficacy in pancreatic cancer [1], exhibits a favorable food-effect PK profile allowing administration without dietary restrictions [2], and shows validated synergistic activity in combination with both FAK inhibitors and anti-EGFR antibodies [3]. These distinctions have direct implications for procurement decisions in both clinical and research settings.

Garsorasib (D-1553) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Clinical Efficacy in KRAS G12C-Mutant Pancreatic Cancer

Garsorasib demonstrates numerically superior ORR and PFS in KRAS G12C-mutant advanced pancreatic cancer compared to sotorasib and adagrasib based on cross-trial comparisons [1]. In a pooled analysis of 24 pancreatic cancer patients (22 evaluable), garsorasib achieved a confirmed ORR of 45.5% (95% CI, 24.4-67.8) with median PFS of 7.6 months (95% CI, 3.3-8.5) [1]. By comparison, sotorasib showed an ORR of 21% with PFS of 4 months in PDAC patients, while adagrasib achieved an ORR of 35.1% with PFS of 7.4 months [2].

Pancreatic Cancer KRAS G12C Targeted Therapy

Combination Therapy with Cetuximab Doubles ORR in Colorectal Cancer

Garsorasib demonstrates clear synergy with cetuximab in KRAS G12C-mutant colorectal cancer, with combination therapy achieving substantially higher response rates compared to monotherapy [1]. In a nonrandomized phase II trial (NCT04585035), garsorasib plus cetuximab (n=42) achieved an ORR of 45.2% (95% CI, 29.8-61.3) compared to 19.2% (95% CI, 6.6-39.4) with garsorasib monotherapy (n=26) [1]. Median PFS improved from 5.5 months to 7.5 months with combination treatment [1].

Colorectal Cancer Combination Therapy EGFR Antibody

Favorable Food-Effect Pharmacokinetic Profile Enables Flexible Dosing

Garsorasib demonstrates that a high-fat, high-calorie meal has no clinically relevant impact on its pharmacokinetic parameters, supporting administration with or without food [1]. In a randomized crossover study of 14 healthy Chinese subjects, the geometric mean ratios (fed vs fasting) for AUC0-t and AUC0-∞ were 86.19% (90% CI, 78.30-94.87%) and 83.30% (90% CI, 75.77-91.58%), respectively, while Cmax ratio was 109.74% (90% CI, 100.22-120.15%) [1].

Pharmacokinetics Food Effect Bioavailability

Combination with FAK Inhibitor Achieves ORR Over 90% in First-Line NSCLC

Garsorasib combined with the FAK inhibitor ifebemtinib (IN10018) demonstrates an ORR exceeding 90% in first-line KRAS G12C-mutant NSCLC, representing the highest reported ORR for any KRAS G12C inhibitor-based regimen in this setting [1]. In a phase Ib/II study of 33 front-line NSCLC patients, the combination achieved an ORR of 90.3% with a 12-month PFS rate of 67.9% at a median follow-up of 13.8 months [1]. The Kaplan-Meier PFS curve flattened with continued treatment, indicating durable efficacy [1].

Non-Small Cell Lung Cancer FAK Inhibitor Combination Therapy

Robust Long-Term Efficacy in NSCLC with Median Duration of Response of 12.45 Months

Garsorasib demonstrates durable responses in KRAS G12C-mutant NSCLC, with a median duration of response of 12.45 months in a pooled analysis of 189 patients across phase 1 and 2 studies [1]. The pooled ORR was 48.1% (95% CI, 40.8-55.5), DCR was 87.8% (95% CI, 82.3-92.1), median PFS was 9.07 months (95% CI, 7.39-9.76), and median OS was 14.19 months (95% CI, 13.08-17.54) [1].

Non-Small Cell Lung Cancer Long-Term Follow-Up Pooled Analysis

Garsorasib (D-1553) Application Scenarios: Where Clinical and Preclinical Evidence Supports Its Use


First-Line Combination Therapy for KRAS G12C-Mutant NSCLC

Garsorasib combined with the FAK inhibitor ifebemtinib represents a highly active dual-oral, chemotherapy-free regimen for treatment-naïve KRAS G12C-mutant NSCLC, achieving an ORR of 90.3% and 12-month PFS rate of 67.9% [1]. This combination offers a compelling alternative to chemoimmunotherapy or monotherapy approaches. Procurement of garsorasib for this indication should be accompanied by ifebemtinib sourcing, as the combination demonstrates significantly higher activity than either agent alone [1].

Advanced KRAS G12C-Mutant Pancreatic Cancer

Garsorasib demonstrates the highest reported ORR (45.5%) and longest PFS (7.6 months) among KRAS G12C inhibitors in pancreatic cancer, based on cross-study comparisons with sotorasib (ORR 21%, PFS 4 months) and adagrasib (ORR 35.1%, PFS 7.4 months) [2]. For research or clinical use in this indication, garsorasib provides a differentiated efficacy profile that may justify selection over alternative KRAS G12C inhibitors [2].

KRAS G12C-Mutant Colorectal Cancer with Anti-EGFR Combination

Garsorasib plus cetuximab demonstrates a clear additive benefit in heavily pretreated KRAS G12C-mutant colorectal cancer, with combination therapy achieving an ORR of 45.2% compared to 19.2% with monotherapy [3]. This validated synergy provides a rational basis for selecting garsorasib over other KRAS G12C inhibitors that lack established anti-EGFR combination data [3]. Procurement for CRC research should consider sourcing both agents together.

Flexible Dosing without Dietary Restrictions

Garsorasib's PK profile demonstrates that a high-fat meal has no clinically relevant impact on drug exposure (AUC reduction of ~14-17%, Cmax increase of ~10%), supporting administration with or without food [4]. This characteristic simplifies dosing protocols in both clinical and research settings, potentially improving patient adherence and reducing protocol complexity compared to food-sensitive alternatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Garsorasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.